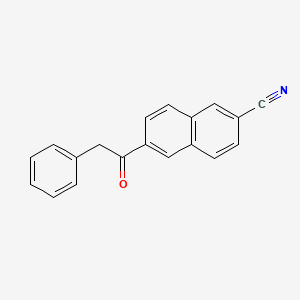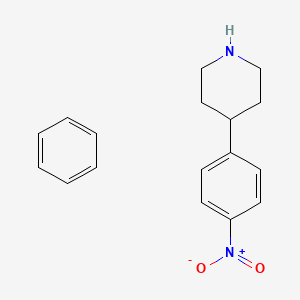
Benzene;4-(4-nitrophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;4-(4-nitrophenyl)piperidine is an organic compound that features a piperidine ring substituted with a nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;4-(4-nitrophenyl)piperidine typically involves the condensation of 4-chloronitrobenzene with piperidine. This reaction is followed by oxidation using sodium chlorite under a carbon dioxide atmosphere to form the corresponding lactam . The process is efficient and practical, occurring under mild conditions and often not requiring column chromatography for purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of inexpensive starting materials like 4-chloronitrobenzene and piperidine makes the process cost-effective. The reactions are optimized for high yield and purity, often involving simple slurry or recrystallization techniques for intermediate purification .
Chemical Reactions Analysis
Types of Reactions
Benzene;4-(4-nitrophenyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a carbon dioxide atmosphere.
Reduction: Anhydrous ferric chloride and activated carbon in ethanol.
Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzene;4-(4-nitrophenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzene;4-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron-withdrawing interactions, while the piperidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle used in medicinal chemistry.
Pyridine: A six-membered ring with one nitrogen atom, commonly found in pharmaceuticals.
Uniqueness
Benzene;4-(4-nitrophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
142155-34-8 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
benzene;4-(4-nitrophenyl)piperidine |
InChI |
InChI=1S/C11H14N2O2.C6H6/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10;1-2-4-6-5-3-1/h1-4,10,12H,5-8H2;1-6H |
InChI Key |
CFFOLJQJDLZOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-].C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12537875.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)

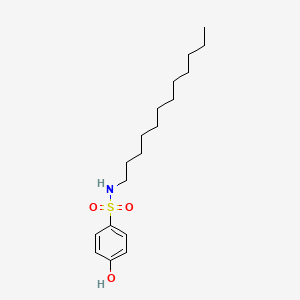
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
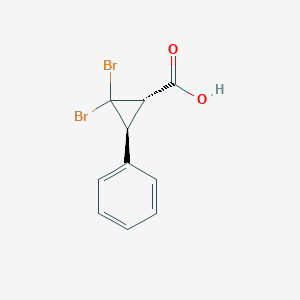
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
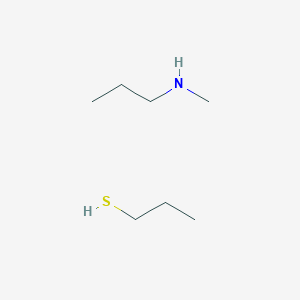


![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

